2-(3-Bromophenyl)ethyl cyclobutyl ketone
Overview
Description
2-(3-Bromophenyl)ethyl cyclobutyl ketone is an organic compound characterized by a bromophenyl group attached to an ethyl chain, which in turn is connected to a cyclobutyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)ethyl cyclobutyl ketone typically involves the following steps:
Bromination: The starting material, 3-phenylethanol, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.
Cyclobutyl Ketone Formation: The brominated compound is then reacted with cyclobutanone under suitable conditions to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)ethyl cyclobutyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(3-Bromophenyl)ethyl cyclobutyl carboxylic acid.
Reduction: 2-(3-Bromophenyl)ethyl cyclobutyl alcohol.
Substitution: 2-(3-Iodophenyl)ethyl cyclobutyl ketone.
Scientific Research Applications
2-(3-Bromophenyl)ethyl cyclobutyl ketone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Bromophenyl)ethyl cyclobutyl ketone exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in electrophilic aromatic substitution reactions, while the cyclobutyl ketone moiety can participate in various biochemical pathways.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
2-(3-Bromophenyl)ethyl cyclobutyl ketone is unique due to its specific structural features. Similar compounds include:
2-(3-Bromophenyl)ethyl cyclohexyl ketone: Similar structure but with a cyclohexyl ring instead of cyclobutyl.
2-(3-Bromophenyl)ethyl cyclopentyl ketone: Similar structure but with a cyclopentyl ring instead of cyclobutyl.
These compounds differ in their ring size, which can affect their reactivity and biological activity.
Properties
IUPAC Name |
3-(3-bromophenyl)-1-cyclobutylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO/c14-12-6-1-3-10(9-12)7-8-13(15)11-4-2-5-11/h1,3,6,9,11H,2,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSECGZWAGNQRRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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